![molecular formula C13H13Cl2N B1627290 3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride CAS No. 1172338-38-3](/img/structure/B1627290.png)
3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride
Overview
Description
“3-(Aminomethyl)phenylboronic acid hydrochloride” is a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)phenylboronic acid hydrochloride” includes a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)phenylboronic acid hydrochloride” include a molecular weight of 187.43 g/mol .
Scientific Research Applications
Corrosion Inhibition : One study discusses the inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. This research is important for industrial applications like steel pickling processes. The compounds acted as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).
Environmental Toxicology : Another study focused on the production and characterization of antisera specific for chlorinated biphenyl species. It involved compounds like 4-amino-4′-monochlorobiphenyl and suggested the potential use of radioimmunoassays for determining environmental pollutants (Luster et al., 1979).
Biotransformation in Plants : Research on 4-monochlorobiphenyl (CB3) and its hydroxylated metabolites in poplar plants revealed insights into phytoremediation. This study is significant for understanding how plants can metabolize airborne pollutants (Zhai et al., 2010).
Antimicrobial Agents : A study on the synthesis of formazans from Mannich base derivatives, including 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicated their moderate antimicrobial activity. This research contributes to the development of new antimicrobial compounds (Sah et al., 2014).
Electrochemical Hydrodechlorination : A study explored the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. This research is crucial for environmental remediation, particularly in water treatment processes (Yang et al., 2006).
Chemical Synthesis and Drug Discovery : Research on the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the compound's potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGLTGDPVNOESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592105 | |
Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1172338-38-3 | |
Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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